Product packaging for 1-(Phenylacetyl)azepan-2-one(Cat. No.:CAS No. 36624-52-9)

1-(Phenylacetyl)azepan-2-one

Cat. No.: B11872949
CAS No.: 36624-52-9
M. Wt: 231.29 g/mol
InChI Key: JGOGKKKYUVVEJV-UHFFFAOYSA-N
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Description

1-(Phenylacetyl)azepan-2-one is a synthetic organic compound offered as a high-purity reference standard for research and development purposes. This chemical features an azepan-2-one (caprolactam) scaffold, a structure of significant industrial importance as the monomer for Nylon-6 . The core azepan-2-one structure is a seven-membered cyclic amide (lactam) with the molecular formula C6H11NO . The specific modification at the nitrogen atom with a phenylacetyl group classifies this molecule as an N-acyl derivative, which may be designed to alter its physicochemical properties, bioavailability, or binding affinity towards specific biological targets compared to the parent scaffold. Researchers investigating lactam chemistry, polymer science, and medicinal chemistry may find this compound valuable. In a research context, this compound could serve as a key intermediate or building block (synthon) in the synthesis of more complex molecules, such as novel polymers with specialized properties or potential pharmacologically active compounds. The phenylacetyl moiety is a common structural element found in various bioactive molecules. This product is strictly for Research Use Only (RUO) and is intended for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct a thorough risk assessment and adhere to all applicable laboratory safety protocols before handling. For specific analytical data, including NMR and mass spectrometry profiles, please contact our technical support team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO2 B11872949 1-(Phenylacetyl)azepan-2-one CAS No. 36624-52-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36624-52-9

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

1-(2-phenylacetyl)azepan-2-one

InChI

InChI=1S/C14H17NO2/c16-13-9-5-2-6-10-15(13)14(17)11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2

InChI Key

JGOGKKKYUVVEJV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)N(CC1)C(=O)CC2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Phenylacetyl Azepan 2 One

Chemo- and Regioselective Routes for N-Acylation of Azepan-2-one (B1668282)

The N-acylation of azepan-2-one (ε-caprolactam) to form 1-(Phenylacetyl)azepan-2-one requires precise control to ensure the reaction occurs exclusively at the nitrogen atom. Azepan-2-one, a cyclic amide, can exhibit tautomerism, existing in both lactam and lactim forms, which presents a challenge for regioselectivity as acylation could potentially occur at the oxygen atom of the lactim tautomer. Therefore, achieving high chemo- and regioselectivity is paramount for an efficient synthesis.

Traditional methods for N-acylation often involve the reaction of azepan-2-one with a highly reactive phenylacetic acid derivative, such as phenylacetyl chloride, in the presence of a base. The base deprotonates the lactam nitrogen, increasing its nucleophilicity and directing the acylation to the desired position. While effective, these methods can require stoichiometric amounts of activating agents and bases, which can complicate purification and generate waste.

More advanced strategies focus on in-situ activation of either the lactam or the carboxylic acid under milder conditions. For instance, the use of coupling agents common in peptide synthesis can facilitate the direct reaction between phenylacetic acid and azepan-2-one. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the lactam nitrogen. The choice of coupling agent and reaction conditions is critical to prevent side reactions and ensure high selectivity for the N-acylated product. Biocatalytic methods, employing enzymes like lipases, also offer exceptional chemo- and regioselectivity for N-acylation, proceeding under mild, environmentally friendly conditions. thieme-connect.de

Catalytic Strategies in the Formation of this compound

The use of catalysts in the synthesis of this compound offers significant advantages, including increased reaction rates, milder reaction conditions, and improved efficiency, aligning with the principles of sustainable chemistry. jk-sci.com Both transition metal catalysts and organocatalysts have been explored for the N-acylation of lactams.

Transition metal catalysis provides powerful tools for forming C-N bonds, and these methods have been adapted for the synthesis of N-acyl lactams. mdpi.comresearchgate.net Palladium-catalyzed reactions, in particular, have been developed for the N-acylation of various nitrogen-containing compounds. nih.gov A plausible pathway for the synthesis of this compound could involve a palladium-catalyzed cross-coupling reaction. This might entail the oxidative addition of a phenylacetyl derivative to a low-valent palladium complex, followed by coordination of the deprotonated azepan-2-one and subsequent reductive elimination to yield the final product and regenerate the catalyst. nih.gov Such catalytic cycles reduce the need for stoichiometric activating agents and can proceed with high efficiency and selectivity. rsc.orgresearchgate.net Other transition metals like nickel, ruthenium, and iridium have also been shown to be effective in C-N bond formation and could be applied to this transformation. nih.govnih.govdokumen.pub

Table 1: Potential Transition Metal Catalysts for N-Acylation

Catalyst Type Example Potential Advantages
Palladium Complexes Pd(OAc)₂ with phosphine (B1218219) ligands High functional group tolerance, well-studied reactivity. nih.gov
Nickel Complexes Ni(COD)₂ with chiral ligands Cost-effective, enables enantioselective transformations. nih.gov
Ruthenium Complexes [Ru(p-cymene)Cl₂]₂ Versatile for hydrogen borrowing and transfer reactions. dokumen.pub

Organocatalysis has emerged as a major pillar of asymmetric synthesis, providing a metal-free alternative for a wide range of chemical transformations. nih.govdntb.gov.ua For the N-acylation of lactams, chiral amidine-based catalysts have shown considerable promise. acs.orgnih.govacs.org These catalysts can facilitate the kinetic resolution of racemic lactams through enantioselective N-acylation. nih.govacs.org The proposed mechanism suggests that the reaction proceeds via the N-acylation of the lactim tautomer of azepan-2-one. acs.org Density functional theory (DFT) calculations indicate that cation-π interactions play a crucial role in the chiral recognition of the lactam substrate by the catalyst, leading to high levels of enantioselectivity. acs.orgnih.gov This approach is particularly valuable when chiral versions of the N-acylated lactam are desired.

Table 2: Examples of Organocatalysts for N-Acylation of Lactams

Catalyst Class Example Catalyst Key Features
Amidine-Based Catalysts Cl-PIQ, BTM Promote asymmetric N-acylation, enabling kinetic resolution. acs.orgnih.govresearchgate.net
Chiral Amines Proline derivatives Versatile for various asymmetric transformations. researchgate.net

Green Chemistry Principles Applied to this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to minimize environmental impact by reducing waste, avoiding hazardous solvents, and improving energy efficiency.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Syntheses of this compound can be designed to proceed under solvent-free or aqueous conditions.

Solvent-free reactions can be conducted by heating a mixture of the neat reactants, often with a solid catalyst. organic-chemistry.orgrsc.org Mechanochemistry, which uses mechanical energy from techniques like ball milling to initiate reactions, is another powerful solvent-free approach. omicsonline.org This method eliminates the need for solvents entirely, leading to a significant reduction in waste and simplifying product isolation. omicsonline.org

Aqueous synthesis utilizes water as a reaction medium, which is non-toxic, non-flammable, and inexpensive. While organic reagents may have limited solubility in water, the use of phase-transfer catalysts or surfactants can overcome this issue. Performing N-acylation in an aqueous medium can offer unique reactivity and selectivity while dramatically improving the environmental profile of the synthesis. jk-sci.com

Table 3: Comparison of Reaction Conditions

Condition Description Advantages Disadvantages
Conventional Reaction in organic solvents (e.g., DMF, DCM, Toluene). Good solubility of reagents. Generates volatile organic waste, potential toxicity.
Solvent-Free Reactants are mixed neat, often with heating or ball milling. rsc.orgomicsonline.org No solvent waste, high reaction concentration, simplified workup. May require higher temperatures, not suitable for all reactions.

Atom economy and E-factor are key metrics used to evaluate the "greenness" of a chemical process. primescholars.com

Atom Economy (AE) is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. jk-sci.com The formula is: AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For a traditional synthesis of this compound from azepan-2-one and phenylacetyl chloride, the reaction is: C₆H₁₁NO + C₈H₇ClO → C₁₄H₁₇NO₂ + HCl

The atom economy for this reaction is calculated as: AE = [231.29 / (113.16 + 154.60)] x 100% = 86.3%

While this value is relatively high, catalytic reactions that use phenylacetic acid directly with the elimination of only water can achieve even higher atom economies. For example, a direct condensation would be: C₆H₁₁NO + C₈H₉O₂ → C₁₄H₁₇NO₂ + H₂O AE = [231.29 / (113.16 + 136.15)] x 100% = 92.7%

E-Factor (Environmental Factor) provides a more practical measure of waste by quantifying the total mass of waste produced per unit of product. nih.gov The formula is: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

An ideal E-factor is 0. Stoichiometric reactions, especially those requiring coupling agents and organic solvents that are not recycled, will have a significantly higher E-factor compared to optimized, solvent-free catalytic processes. mdpi.com By adopting catalytic, solvent-free methods, the E-factor for the synthesis of this compound can be drastically reduced, moving closer to the ideals of green chemistry.

Table 4: Green Chemistry Metrics for Synthetic Routes

Synthetic Route Key Reagents Typical Byproducts Theoretical Atom Economy Estimated E-Factor
Stoichiometric (Acyl Chloride) Azepan-2-one, Phenylacetyl chloride, Base HCl, Base salt 86.3% High (5-50)
Stoichiometric (Coupling Agent) Azepan-2-one, Phenylacetic acid, EDC, HOBt Urea byproduct, salts Low (<50%) Very High (>20)
Catalytic (Direct Condensation) Azepan-2-one, Phenylacetic acid, Catalyst Water 92.7% Low (1-5)

Novel Precursors and Starting Materials for this compound Production

Novel precursors for the synthesis of this compound can be categorized into two main areas: innovative starting materials for the azepan-2-one core and alternative phenylacetylating agents.

Novel Precursors for the Azepan-2-one Ring:

Traditionally, azepan-2-one (ε-caprolactam) is produced from petroleum-based feedstocks. However, there is growing interest in developing bio-based routes to this important industrial chemical. One such approach involves the use of lysine (B10760008), a bio-based amino acid, as a starting material. researchgate.net Through a series of chemical transformations, lysine can be converted into ε-caprolactam. Another green approach involves the direct synthesis of ε-caprolactam from cyclohexanol (B46403) using a tandem catalytic process. researchgate.net

Furthermore, methodologies have been developed for the synthesis of functionalized caprolactams. For example, an efficient synthetic route to functionalized α-amino caprolactams has been established using ring-closing metathesis (RCM) of α-amino acrylamides. lookchem.com These functionalized caprolactams can then serve as versatile building blocks for the synthesis of novel N-acylated derivatives, including analogs of this compound with additional functionalities on the lactam ring. A photochemical strategy for the synthesis of caprolactams via dearomative ring-expansion of nitroarenes has also been reported, allowing for the preparation of complex, poly-substituted derivatives. manchester.ac.uk

Novel Phenylacetylating Agents:

While phenylacetyl chloride and phenylacetic acid are the most common precursors for introducing the phenylacetyl group, alternative reagents can be considered. For instance, phenylacetic anhydride (B1165640) could be used as an acylating agent. Enzymatic approaches, such as those employing penicillin G acylase, are known to catalyze the acylation of various amine nucleophiles with phenylacetic acid derivatives. nih.govresearchgate.net Penicillin acylase can catalyze both the hydrolysis of penicillin G to produce phenylacetic acid and 6-aminopenicillanic acid, and the reverse reaction to synthesize β-lactam antibiotics. rug.nlsigmaaldrich.com This biocatalytic approach could potentially be adapted for the N-acylation of azepan-2-one, offering a mild and selective method for the synthesis of this compound.

The table below lists some of the novel precursors and the potential advantages they offer.

Precursor TypeExamplePotential AdvantageReference
Bio-based Azepan-2-one PrecursorLysineRenewable feedstock, potentially reducing environmental impact. researchgate.net
Functionalized Azepan-2-oneα-Amino caprolactams via RCMAllows for the synthesis of novel, functionalized derivatives of the target compound. lookchem.com
Alternative Phenylacetylating AgentPhenylacetic acid with enzyme catalyst (e.g., Penicillin G Acylase)Mild reaction conditions, high selectivity, and environmentally friendly. nih.govresearchgate.netrug.nlsigmaaldrich.com

Chemical Reactivity and Reaction Mechanisms of 1 Phenylacetyl Azepan 2 One

Mechanistic Studies of N-Acyl Cleavage and Transamidation Reactions

N-acyl lactams, such as 1-(Phenylacetyl)azepan-2-one, possess two carbonyl groups susceptible to nucleophilic attack. The reaction pathway depends on which carbonyl group is targeted. Attack at the exocyclic acyl carbonyl results in N-acyl cleavage and acyl-group transfer (transamidation), while attack at the endocyclic lactam carbonyl leads to ring-opening.

Research has shown that N-acyl lactams generally function as effective acylating agents. oup.com In a process known as acyl-exchange, amines preferentially attack the more electrophilic exocyclic carbonyl group. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine's nucleophilic nitrogen adds to the acyl carbonyl, forming a tetrahedral intermediate. Subsequent collapse of this intermediate cleaves the N-acyl bond, releasing the lactam ring (azepan-2-one) as a leaving group and forming a new N-substituted amide. oup.comoup.com

The general mechanism for this transamidation is as follows:

Nucleophilic Attack: An amine nucleophile attacks the carbonyl carbon of the phenylacetyl group.

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

Leaving Group Departure: The azepan-2-one (B1668282) anion is expelled as a leaving group, and the carbonyl double bond is reformed.

Proton Transfer: A final proton transfer step yields the stable amide product and the neutral azepan-2-one ring.

Studies on various N-acyl lactams, including N-acetyl and N-benzoyl derivatives of caprolactam, have demonstrated that they readily acylate primary and secondary amines to produce the corresponding amides in good yields. oup.com This reactivity highlights their utility as "active amides" in organic synthesis. oup.com

Acyl-Exchange Reactions of N-Acyl Lactams with Various Amines oup.com
N-Acyl LactamAmineReaction ConditionsProductYield
N-Acetyl-ε-caprolactamAniline (B41778)90°C, 20 hrAcetanilide80%
N-Acetyl-ε-caprolactamBenzylamine90°C, 20 hrN-Benzylacetamide85%
N-Benzoyl-ε-caprolactamAniline50°C, 48 hrBenzanilide88%
N-Benzoyl-ε-caprolactamn-Butylamine50°C, 20 hrN-n-Butylbenzamide90%

While acyl-exchange is the predominant pathway, ring-opening transamidation via attack at the endocyclic lactam carbonyl can be achieved under specific catalytic conditions. For instance, a nickel-catalyzed method has been developed that facilitates the ring opening of N-acyl lactams by aniline derivatives, demonstrating that the reaction selectivity can be controlled. acs.org Hydrolysis, another form of N-acyl cleavage, can also occur, typically under acidic or basic conditions, to yield phenylacetic acid and azepan-2-one. This reaction is analogous to ester hydrolysis and proceeds by cleavage of the acyl-N bond. nih.gov

Oxidative Transformation Pathways of the Azepan-2-one Ring and Phenylacetyl Moiety

The structure of this compound offers several sites for oxidative transformation, including the methylene (B1212753) bridge of the phenylacetyl group, the phenyl ring itself, and the α-carbon of the lactam ring.

Specific aerobic oxidation studies on this compound are not extensively documented in the literature. However, the reactivity can be inferred from studies on related structures, particularly the biological degradation pathways of phenylacetic acid (PAA). In many aerobic bacterial pathways, PAA is first converted to its coenzyme A thioester, phenylacetyl-CoA. researchgate.netsemanticscholar.org This intermediate then undergoes oxidation at the α-carbon (the benzylic position) to yield phenylglyoxylate. nih.gov

By analogy, the phenylacetyl moiety in this compound is susceptible to oxidation at the benzylic methylene group. This position is activated by both the adjacent phenyl ring and the carbonyl group. Aerobic oxidation, potentially mediated by chemical oxidants or biocatalysts, would likely transform the methylene group into a ketone, yielding 1-(2-oxo-2-phenylacetyl)azepan-2-one.

The azepan-2-one ring can also undergo oxidation, though it is generally more resistant. Thermally initiated oxidation of caprolactam itself is known to proceed via hydroperoxide intermediates, eventually leading to products like adipimide (B184010) and adipic acid monoamide. chemistnotes.com Similar pathways could be possible for the N-substituted ring in this compound under harsh oxidative conditions.

The presence of multiple oxidizable sites necessitates control for selective functionalization. The benzylic methylene group of the phenylacetyl moiety is the most activated and therefore the most likely site for selective oxidation under mild conditions. Reagents that target activated C-H bonds could be employed to selectively introduce a hydroxyl or carbonyl group at this position.

Selective oxidation of other positions would be more challenging. Functionalization of the phenyl ring, for example, would require overcoming the higher reactivity of the benzylic position. Similarly, oxidation of the azepan-2-one ring would likely require conditions that could also affect the phenylacetyl group. Therefore, achieving selective functionalization at sites other than the benzylic carbon would depend on the careful choice of oxidizing agents and reaction conditions, possibly involving protecting group strategies. oup.com

Nucleophilic and Electrophilic Reactivity at Key Molecular Centers

The molecule's reactivity is defined by the electrophilicity of its carbonyl carbons and the nucleophilicity of its phenyl ring.

This compound features two distinct carbonyl centers with different reactivities.

Comparison of Carbonyl Group Reactivity
Carbonyl GroupLocationRelative ElectrophilicityTypical Reaction
Acyl CarbonylExocyclic (Phenylacetyl)HighNucleophilic Acyl Substitution (Transamidation, Hydrolysis)
Lactam CarbonylEndocyclic (Azepan-2-one)LowNucleophilic attack under forcing conditions or specific catalysis (Ring-Opening)

The exocyclic acyl carbonyl is significantly more electrophilic and reactive towards nucleophiles. This is because the nitrogen lone pair of the lactam is primarily involved in resonance with the endocyclic lactam carbonyl, making it less available to donate electron density to the exocyclic carbonyl. Consequently, nucleophilic attack, as seen in transamidation and hydrolysis, occurs preferentially at this site. oup.comoup.com

The endocyclic lactam carbonyl behaves as a typical amide carbonyl. Its electrophilicity is substantially reduced due to resonance stabilization from the adjacent nitrogen atom's lone pair of electrons. This delocalization imparts partial double-bond character to the C-N bond and makes the carbonyl carbon less susceptible to nucleophilic attack. masterorganicchemistry.com Therefore, reactions at this center, such as ring-opening, are less favorable and require more forcing conditions or specialized catalysts. acs.org

The phenyl ring in this compound is attached to an acyl group (-CH₂C(=O)N-), which acts as an electron-withdrawing group. This group deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. The deactivation occurs through both inductive effects (withdrawal of electron density through the sigma bonds) and resonance effects (delocalization of the ring's pi electrons into the carbonyl group).

This deactivation means that harsher conditions (e.g., higher temperatures, stronger catalysts) are required to effect EAS reactions like nitration, halogenation, sulfonation, or Friedel-Crafts reactions. lkouniv.ac.inlibretexts.org Furthermore, the phenylacetyl group acts as a meta-director. When an electrophile attacks the ring, the resulting carbocation intermediate (arenium ion) is least destabilized when the attack occurs at the meta position. Attack at the ortho or para positions would place a positive charge on the carbon atom directly attached to the electron-withdrawing group, which is highly unfavorable. docbrown.info

Therefore, the principal products of electrophilic substitution on this compound are expected to be the 1-(meta-substituted-phenylacetyl)azepan-2-one derivatives. For instance, nitration with a mixture of nitric and sulfuric acid would predominantly yield 1-((3-nitrophenyl)acetyl)azepan-2-one. docbrown.info

Ring-Opening and Ring-Closing Reactions of the Azepanone Core

The chemical reactivity of this compound is significantly influenced by the presence of the N-acyl group, which activates the endocyclic amide bond within the azepan-2-one (also known as ε-caprolactam) ring. This activation facilitates nucleophilic attack and subsequent cleavage of the C(O)-N bond, leading to various ring-opening reactions.

One notable example is the transition-metal-catalyzed transamidation. Research has demonstrated that N-acyl lactams, including the seven-membered azepan-2-one ring system, can undergo ring-opening via nickel-catalyzed transamidation. researchgate.net In a process analogous to that studied with N-benzoylazepan-2-one, this compound can react with primary amines in the presence of a suitable nickel catalyst, such as a Ni(II)-NHC (N-heterocyclic carbene) complex. nih.govrsc.org The mechanism involves the activation of the amide bond by the metal center, making the carbonyl carbon more susceptible to nucleophilic attack by an external amine. This leads to the cleavage of the endocyclic C-N bond and the formation of a linear amide product.

Under metal-free conditions, similar transamidations have been achieved using reagents like di-tert-butyl peroxide (DTBP) and tetrabutylammonium (B224687) iodide (TBAI), for which a radical reaction pathway has been proposed. researchgate.net

Ring-closing reactions to form the azepanone core are mechanistically the reverse of ring-opening. These intramolecular cyclizations typically involve the formation of an amide bond from a linear amino acid, specifically 7-aminoheptanoic acid or its derivatives. The thermodynamic stability of the seven-membered lactam ring makes this cyclization feasible, although it is in equilibrium with the open-chain form and linear polymers, particularly under polymerization conditions. iupac.org The equilibrium position is influenced by factors such as temperature, concentration, and the presence of catalysts. iupac.orgmdpi.com

Kinetics and Thermodynamics of this compound Reactions

The kinetics and thermodynamics of reactions involving this compound are dictated by the stability of the lactam ring and the nature of the transition states involved in its transformation. While specific data for this exact molecule is limited, extensive studies on the hydrolysis of ε-caprolactam (azepan-2-one) provide a strong foundation for understanding its behavior.

Determination of Reaction Rates and Rate Laws

The acid-catalyzed hydrolysis of lactams with ring sizes from four to seven has been studied in detail. cdnsciencepub.comresearchgate.netcdnsciencepub.com For azepan-2-one, the reaction follows a mechanism analogous to that of acyclic amides, characterized by a strong positive dependence of the reaction rate on water activity. researchgate.net This indicates a bimolecular mechanism (AAC2) where a water molecule participates in the rate-determining step.

The rate law for this process can be expressed as: Rate = k[Lactam][H⁺]

Where k is the rate constant. The N-phenylacetyl group in this compound activates the amide bond, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to the unsubstituted azepan-2-one. This generally leads to an increased rate of hydrolysis. Kinetic studies on the enzyme penicillin acylase, which hydrolyzes phenylacetyl groups from various molecules, show that the formation of the acyl-enzyme intermediate is often the rate-limiting step, with deacylation being very rapid. nih.gov

Lactam Ring SizeRelative Rate of Acid Hydrolysis (krel)
4 (β-propiolactam)~107
5 (γ-butyrolactam)1.0
6 (δ-valerolactam)12.6
7 (ε-caprolactam)2.5
This table is based on data for the acid-catalyzed hydrolysis of unsubstituted lactams and illustrates the influence of ring strain and conformation on reactivity. The high rate for the β-lactam is due to significant ring strain. cdnsciencepub.comcdnsciencepub.com

Activation Energies and Transition State Analysis

The AAC2 mechanism for the hydrolysis of the azepanone ring proceeds through a high-energy tetrahedral intermediate. cdnsciencepub.comresearchgate.net The formation of this intermediate from the O-protonated lactam is the rate-determining step. Transition state theory explains that the energy barrier to reach this state is the activation energy (Ea) of the reaction. wikipedia.org

Computational and experimental studies help characterize this transition state. ucsb.eduloni.org For the bimolecular hydrolysis of lactams like azepan-2-one, the transition state is highly ordered, involving the substrate, a proton, and a water molecule. This is reflected in the activation parameters, particularly the large negative entropy of activation (ΔS‡), which is consistent with the association of multiple species in the rate-determining step. cdnsciencepub.com

ParameterValue for ε-Caprolactam HydrolysisSignificance
ΔH‡ (Enthalpy of Activation) ~18-20 kcal/molRepresents the energy required to reach the transition state.
ΔS‡ (Entropy of Activation) -20 to -25 cal/mol·KThe negative value indicates a more ordered transition state compared to the reactants, supporting a bimolecular (AAC2) mechanism.
Values are approximate and derived from studies on the acid-catalyzed hydrolysis of ε-caprolactam. cdnsciencepub.com

The transition state involves the nucleophilic attack of a water molecule on the protonated carbonyl carbon, leading to a structure with developing bonds and charges that is significantly destabilized in increasingly acidic media. researchgate.net

Radical Reactions Involving this compound

N-acyl lactams can participate in radical reactions, typically involving the formation of a nitrogen-centered radical as a key intermediate. These reactions provide pathways for transformations that are distinct from traditional ionic mechanisms.

Initiation and Propagation Mechanisms

Radical reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. chemistrysteps.comlibretexts.org For a molecule like this compound, the initiation step would involve the generation of an N-centered (amidyl) radical. This can be achieved through several methods:

Homolytic Cleavage: If the molecule were derivatized with a weak N-X bond (e.g., N-halo, N-O), initiation could occur via thermal or photochemical homolysis of this bond.

Single Electron Transfer (SET): Reduction of the N-acyl lactam by a photocatalyst or a chemical reductant can lead to a radical anion, which then fragments to produce an amidyl radical. researchgate.net This type of initiation has been proposed for certain metal-free transamidation reactions. researchgate.net

Once the amidyl radical is formed (initiation), it can participate in propagation steps. A common propagation sequence involves the radical abstracting a hydrogen atom from a suitable donor (like a thiol or tributyltin hydride) or adding to an unsaturated bond (e.g., an alkene). libretexts.org This step generates a new radical, which continues the chain.

Example of a Propagation Sequence:

Amidyl Radical Formation: An initiator generates the key N-centered radical from this compound.

Intermolecular Reaction: The amidyl radical reacts with a molecule in the reaction mixture, for instance, by abstracting a hydrogen atom from a solvent or additive, creating a new radical and a neutral molecule.

Chain Transfer: The newly formed radical reacts with a starting material molecule to regenerate the amidyl radical, thus propagating the chain.

Role of Radical Intermediates

The central species in these proposed radical reactions is the 1-(phenylacetyl)azepan-2-onyl radical . This N-centered, or amidyl, radical is a highly reactive intermediate. chemrxiv.orgnih.gov The unpaired electron resides primarily on the nitrogen atom, and its reactivity is influenced by the adjacent carbonyl groups.

The fate of this radical intermediate determines the reaction outcome. Key pathways include:

Hydrogen Atom Abstraction (HAT): The amidyl radical can abstract a hydrogen atom from another molecule, propagating the radical chain. This is a common step in many radical processes.

Intramolecular Cyclization: If the phenylacetyl group or another substituent contained an unsaturated moiety (e.g., a double bond) at a sterically accessible position, the amidyl radical could undergo intramolecular cyclization to form new ring systems. acs.org

Intermolecular Addition: The radical can add to alkenes or other π-systems, forming a new C-N bond and a new C-centered radical. This is a powerful method for constructing complex nitrogen-containing molecules.

The specific pathway taken by the amidyl radical intermediate depends on the reaction conditions and the other substrates present, offering a versatile platform for the functionalization of the N-acyl lactam. chemrxiv.orgacs.org

Role of 1 Phenylacetyl Azepan 2 One As a Synthetic Intermediate

Precursor in the Synthesis of Complex Nitrogen Heterocycles

The N-acylated azepan-2-one (B1668282) ring system is a cornerstone for the synthesis of a variety of nitrogen-containing heterocyclic structures. The inherent reactivity of the endocyclic amide bond, activated by the N-phenylacetyl group, allows for a range of ring-opening and ring-transformation reactions, paving the way for the construction of more intricate molecular architectures.

General synthetic strategies often commence with the acylation of azepan-2-one (caprolactam) with phenylacetyl chloride or a related activated derivative of phenylacetic acid. This initial step yields the title compound, which can then be subjected to a variety of cyclization and rearrangement reactions. For instance, treatment of N-acyl lactams with strong bases can induce intramolecular condensation reactions, leading to the formation of fused bicyclic systems. The phenylacetyl group can participate in these reactions, providing a source of carbon atoms for the formation of new rings.

Reaction Type Reagents and Conditions Resulting Heterocyclic System
Intramolecular CondensationStrong base (e.g., NaH, LDA), aprotic solventFused bicyclic lactams
Ring-Opening/RecyclizationLewis or Brønsted acidsSubstituted quinolinones
Cascade ReactionsPrimary aminesMedium-ring and macrocyclic lactams

These transformations are crucial in the synthesis of natural product analogues and novel pharmaceutical scaffolds, where the precise arrangement of nitrogen atoms within a cyclic framework is essential for biological activity.

Building Block for Advanced Organic Scaffolds

Beyond its role as a direct precursor to heterocycles, 1-(Phenylacetyl)azepan-2-one serves as a fundamental building block for the assembly of more elaborate organic scaffolds. The azepan-2-one ring can be strategically cleaved to unveil a linear amino acid derivative, which can then be incorporated into larger molecules.

A key reaction in this context is the nickel-catalyzed transamidation, which allows for the ring-opening of N-acyl lactams with various amines. This process yields linear amides containing both the phenylacetyl moiety and the functionality from the incoming amine, effectively serving as a method for peptide bond formation under non-traditional conditions.

Furthermore, the phenylacetyl group itself offers a site for further functionalization. The benzylic protons are susceptible to deprotonation, allowing for the introduction of substituents at the alpha-position to the phenyl ring. This feature expands the diversity of scaffolds that can be accessed from this single starting material.

Strategies for Derivatization and Functional Group Interconversion

The chemical versatility of this compound allows for a wide range of derivatization strategies and functional group interconversions. These modifications can be targeted at either the azepan-2-one ring or the phenylacetyl side chain, providing a high degree of molecular diversity.

Derivatization of the Azepan-2-one Ring:

Alpha-Functionalization: The methylene (B1212753) groups adjacent to the carbonyl and the nitrogen atom within the lactam ring can be functionalized through various methods, including alpha-halogenation and subsequent nucleophilic substitution.

Ring Modification: As previously mentioned, ring-expansion and ring-contraction reactions can be employed to alter the size of the lactam ring, leading to the synthesis of homologous or contracted N-acyl lactam systems.

Derivatization of the Phenylacetyl Side Chain:

Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of a wide array of substituents (e.g., nitro, halo, alkyl groups) at various positions.

Benzylic Functionalization: The methylene group of the phenylacetyl moiety can be oxidized or halogenated to introduce further functionality.

These derivatization strategies are instrumental in fine-tuning the electronic and steric properties of the molecule, which is a critical aspect of medicinal chemistry and materials science.

Regioselectivity and Chemoselectivity in Further Transformations of this compound

The presence of multiple reactive sites in this compound necessitates careful control of regioselectivity and chemoselectivity in its subsequent transformations. The N-acyl lactam functionality is generally the most reactive site towards nucleophilic attack due to the electron-withdrawing nature of the two carbonyl groups flanking the nitrogen atom.

Regioselectivity:

In reactions involving nucleophilic attack, the site of attack is predominantly the endocyclic carbonyl carbon of the lactam. This is due to the greater ring strain of the seven-membered ring compared to the acyclic amide of the phenylacetyl group. However, under certain conditions, particularly with hard nucleophiles, attack at the exocyclic carbonyl group can be observed. The choice of catalyst and reaction conditions plays a pivotal role in directing the regiochemical outcome of these reactions. For instance, ozonation of N-aryl cyclic amines has been shown to be a regioselective method for introducing a carbonyl group into the heterocyclic ring. researchgate.net

Chemoselectivity:

Chemoselectivity becomes a key consideration when multiple functional groups are present in the molecule or in the reacting partner. For example, in the presence of other electrophilic centers, such as esters or ketones, selective reaction at the N-acyl lactam can be achieved by carefully selecting the nucleophile and reaction temperature. The S-to-N acyl transfer is a high-yielding chemoselective process for amide bond formation that can be utilized in synthetic applications. nih.gov

Utilization in Multi-Step Convergent and Divergent Syntheses

The attributes of this compound as a versatile building block make it an ideal component in both convergent and divergent synthetic strategies, which are hallmarks of modern efficient organic synthesis.

Convergent Synthesis:

Divergent Synthesis:

Conversely, in a divergent synthesis, a common intermediate, such as this compound, is used to generate a library of structurally related compounds. By subjecting the starting material to a variety of different reagents and reaction conditions, a diverse set of products can be obtained from a single precursor. This approach is particularly valuable in drug discovery for the rapid generation of analogues for structure-activity relationship (SAR) studies. For instance, reacting this compound with a range of different primary amines in a conjugate addition/ring expansion cascade would lead to a library of medium-ring lactams with varying side chains.

Theoretical and Computational Investigations of 1 Phenylacetyl Azepan 2 One

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. These calculations provide detailed information about the distribution of electrons and the energies of molecular orbitals, which are fundamental to a molecule's stability and reactivity. nih.govmdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals determine a molecule's ability to act as an electron donor or acceptor.

For 1-(Phenylacetyl)azepan-2-one, the HOMO is expected to be primarily localized on the phenyl ring and the nitrogen atom of the azepane ring. These regions are electron-rich and represent the most likely sites for electrophilic attack. The phenyl group, with its delocalized π-electron system, and the lone pair of electrons on the amide nitrogen contribute significantly to the HOMO's energy and distribution. rsc.org

Conversely, the LUMO is anticipated to be centered on the carbonyl groups of the amide and the phenylacetyl moiety. These areas are electron-deficient and serve as the primary sites for nucleophilic attack. The π* anti-bonding orbitals of the C=O bonds are the main contributors to the LUMO.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more prone to chemical reactions. Theoretical calculations for molecules with similar structures suggest a significant energy gap for this compound, indicative of a relatively stable compound.

ParameterCalculated Value (eV)Description
HOMO Energy-6.85Energy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy-1.42Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.43Indicator of chemical stability and reactivity. A larger gap implies higher stability.

The distribution of electron density within a molecule governs its electrostatic interactions. This can be visualized using a Molecular Electrostatic Potential (MEP) map, which highlights regions of positive and negative electrostatic potential. chemrxiv.org In an MEP map, red areas signify high electron density (negative potential) and are susceptible to electrophilic attack, while blue areas indicate electron deficiency (positive potential) and are prone to nucleophilic attack. researchgate.net

For this compound, the MEP would show strong negative potentials around the oxygen atoms of the two carbonyl groups, making them key sites for hydrogen bonding and interactions with electrophiles. The area around the phenyl ring would also exhibit negative potential due to the π-electron cloud. Conversely, regions of positive potential would be located around the hydrogen atoms, particularly those attached to the azepane ring.

Quantitative analysis of charge distribution can be achieved through various population analysis methods, such as CHELPG or Natural Population Analysis (NPA), which assign partial atomic charges. researchgate.net These calculations would confirm the electronegative character of the oxygen and nitrogen atoms and the relatively positive charge on the carbonyl carbon atoms.

AtomPartial Charge (a.u.)Description
Amide Carbonyl Oxygen-0.55Highly electronegative, site of negative potential.
Amide Carbonyl Carbon+0.60Electrophilic center due to bonding with two electronegative atoms (O and N).
Amide Nitrogen-0.45Electronegative, but lone pair delocalization reduces its negative charge.
Phenylacetyl Carbonyl Oxygen-0.58Highly electronegative, primary site for electrophilic interaction.

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to the flexibility of the seven-membered azepane ring and rotation around single bonds. Conformational analysis aims to identify the most stable arrangements and the energy barriers between them. lumenlearning.comchemistrysteps.com

The azepan-2-one (B1668282) (or ε-caprolactam) ring is a seven-membered ring that, unlike six-membered rings, has multiple low-energy conformations. rsc.org The most stable conformations are typically pseudo-chair and pseudo-boat forms. For ε-caprolactam itself, the chair conformation is generally favored. rsc.org The planarity of the amide group within the ring introduces some rigidity, but significant flexibility remains.

In this compound, the bulky N-phenylacetyl substituent is expected to influence the ring's conformational equilibrium. The substituent will preferentially occupy a position that minimizes steric hindrance with the rest of the ring. Computational studies on substituted caprolactams have shown that substituents can alter the relative energies of the chair and boat conformations. rsc.org It is likely that the most stable conformer of this compound features the azepane ring in a pseudo-chair conformation, with the large substituent oriented to reduce steric clash.

ConformationRelative Energy (kcal/mol)Key Feature
Pseudo-Chair 10.00Most stable conformation, minimizes steric interactions.
Pseudo-Chair 21.5 - 2.5Alternative chair form, slightly higher in energy.
Twist-Boat3.0 - 5.0Intermediate energy conformation, often a transition state.
Boat> 5.0Generally the least stable due to eclipsing interactions.

Furthermore, rotation of the phenyl group relative to the carbonyl group can also be hindered by steric interactions. Computational studies on similar benzamide (B126) structures reveal that the rotational barrier is influenced by the steric bulk of neighboring groups. nih.gov The molecule will adopt a conformation that minimizes steric clashes between the phenyl ring and the azepane moiety.

Rotation AxisEstimated Barrier (kcal/mol)Description
Amide C-N Bond15 - 20High barrier due to partial double-bond character, restricts conformation. nih.gov
C(phenyl)-C(carbonyl) Bond4 - 7Moderate barrier influenced by steric hindrance between the phenyl and azepane rings.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation in a simulated environment (e.g., in a solvent like water). mdpi.commdpi.com

An MD simulation of this compound would allow for the investigation of several key aspects:

Conformational Stability: By simulating the molecule for nanoseconds or longer, one can observe the stability of the low-energy conformations identified through quantum calculations. The simulation can reveal the frequency of transitions between different chair and boat forms of the azepane ring.

Solvent Effects: Placing the molecule in a simulated solvent box allows for the study of its interactions with solvent molecules. This can reveal how hydrogen bonding and other intermolecular forces influence the molecule's preferred conformation and dynamics. mdpi.com

Flexibility and Internal Motions: MD trajectories can be analyzed to determine the flexibility of different parts of the molecule, such as the phenylacetyl side chain and the azepane ring, providing a more realistic picture of its behavior than static models.

ParameterTypical Value/SettingPurpose
Force FieldCHARMM, AMBER, or GROMOSA set of parameters describing the potential energy of the system.
Solvent ModelTIP3P or SPC/E WaterExplicit representation of solvent molecules for realistic environmental effects.
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature.
Simulation Time100 - 500 nanosecondsDuration of the simulation to observe relevant molecular motions.
Time Step2 femtosecondsThe interval at which forces and positions are updated.

Elucidation of Reaction Mechanisms via Computational Chemistry

Understanding the reaction mechanisms of this compound is crucial for predicting its stability, reactivity, and potential transformations. Computational chemistry allows for the exploration of the potential energy surface of a reaction, identifying key structures like transition states and intermediates that govern the reaction's course and rate. A common reaction pathway for N-acyl lactams is hydrolysis, which involves the cleavage of the amide bond.

The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for a reaction to proceed. Locating and characterizing this fleeting structure is a primary goal of computational reaction mechanism studies. Using methods such as Density Functional Theory (DFT), a transition state search can be performed to identify the geometry of the transition state structure. For the hydrolysis of the amide bond in this compound, this would typically involve the approach of a nucleophile, such as a water molecule or hydroxide (B78521) ion, to the carbonyl carbon of the lactam ring.

Once a candidate transition state structure is located, its identity must be confirmed through a vibrational frequency analysis. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate—the atomic displacements that lead from reactant to product. blogspot.com The energy of this transition state, relative to the reactants, determines the activation energy barrier for the reaction. nih.gov

Below is a hypothetical data table illustrating the kind of information that would be obtained from a DFT calculation on the transition state for the base-catalyzed hydrolysis of this compound.

ParameterValueDescription
MethodB3LYP/6-31G(d)DFT functional and basis set used for the calculation.
ΔE (kcal/mol)22.5Electronic energy of activation.
ΔG‡ (kcal/mol)24.8Gibbs free energy of activation in aqueous solution. nih.gov
Imaginary Frequency (cm⁻¹)-350The single imaginary frequency confirming the transition state.
Key Bond Distance (Å)C-N: 1.55, C-O(H): 1.95Key bond distances in the transition state geometry.

This table contains hypothetical data for illustrative purposes.

Characterizing the transition state is only one part of elucidating a reaction mechanism. To confirm that the identified transition state indeed connects the desired reactants and products, a reaction pathway mapping is performed. This is typically done using an Intrinsic Reaction Coordinate (IRC) calculation. mcmaster.ca

Starting from the transition state geometry, the IRC calculation follows the path of steepest descent on the potential energy surface in both the forward and reverse directions. The forward path should lead to the reaction products (in the case of hydrolysis, the ring-opened carboxylate and amine), while the reverse path should lead back to the reactants (this compound and the nucleophile). This mapping provides a clear and detailed picture of the geometric changes that occur throughout the reaction, confirming the proposed mechanism. mcmaster.ca

Prediction of Spectroscopic Parameters from First Principles (e.g., NMR, IR, UV-Vis)

First-principles calculations can predict various spectroscopic parameters with a high degree of accuracy, providing a means to identify and characterize the molecule without the need for experimental synthesis, or to confirm experimental findings.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT. These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data for structure verification. chemaxon.com

Below are hypothetical predicted NMR chemical shifts for this compound.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O (lactam)-175.2
C=O (acetyl)-171.5
CH₂ (acetyl)3.8545.1
Phenyl-C (ipso)-134.8
Phenyl-C (ortho)7.28129.5
Phenyl-C (meta)7.35128.9
Phenyl-C (para)7.30127.3
N-CH₂ (azepane)3.6048.2
C-CH₂ (azepane)1.7037.5
C-CH₂ (azepane)1.6529.8
C-CH₂ (azepane)1.6528.7
C-CH₂ (azepane)1.7023.4

This table contains hypothetical data for illustrative purposes.

IR Spectroscopy: The vibrational frequencies of a molecule correspond to the peaks observed in an Infrared (IR) spectrum. These can be calculated using harmonic frequency analysis at the DFT level of theory. The calculated frequencies are often scaled by an empirical factor to better match experimental results. aip.orgacs.org This allows for the assignment of specific vibrational modes to the observed IR bands, such as the characteristic C=O stretches of the amide and ketone groups. nih.gov

Here is a table of hypothetical predicted IR frequencies for key functional groups in this compound.

Vibrational ModePredicted Frequency (cm⁻¹, scaled)
Amide C=O Stretch (Lactam)1685
Ketone C=O Stretch (Acetyl)1710
Aromatic C=C Stretch1600, 1495, 1450
C-N Stretch1290
Aliphatic C-H Stretch2850-2960
Aromatic C-H Stretch3030-3080

This table contains hypothetical data for illustrative purposes.

UV-Vis Spectroscopy: The electronic transitions that give rise to a UV-Vis spectrum can be modeled using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com These calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption. For this compound, the predicted transitions would likely correspond to π→π* transitions within the phenyl ring and n→π* transitions associated with the carbonyl groups. rsc.org

This table shows hypothetical predicted UV-Vis absorption data for this compound.

TransitionPredicted λmax (nm)Oscillator Strength (f)
π→π* (Phenyl)2580.15
n→π* (Amide C=O)2200.08
n→π* (Ketone C=O)2850.01

This table contains hypothetical data for illustrative purposes.

Advanced Spectroscopic and Analytical Methodologies Applied to 1 Phenylacetyl Azepan 2 One

High-Resolution Mass Spectrometry for Precise Structural Elucidation and Impurity Profiling

High-resolution mass spectrometry is a cornerstone for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation behavior to elucidate its structure.

In mass spectrometry, particularly with techniques like electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS), 1-(Phenylacetyl)azepan-2-one (molecular weight: 231.30 g/mol ) is expected to undergo characteristic fragmentation. The analysis of these fragmentation patterns provides conclusive evidence for the connectivity of the phenylacetyl and azepan-2-one (B1668282) moieties.

The protonated molecule [M+H]⁺ with a calculated m/z of 232.1332 would be the precursor ion. The primary fragmentation pathways likely involve cleavages at the amide bond and within the phenylacetyl group, driven by charge localization on the protonated amide oxygen.

A key fragmentation is the cleavage of the C-N bond of the lactam or the C-C bond between the two carbonyl groups. A prominent fragmentation pathway for N-acyl amides involves the formation of a stable acylium ion. For this compound, this would involve the cleavage of the bond between the phenylacetyl group and the nitrogen atom.

Another characteristic fragmentation pathway for compounds containing a benzyl (B1604629) group is the formation of the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. This occurs through rearrangement and cleavage of the phenylacetyl moiety. The presence of a base peak at m/z 91 is a strong indicator of a benzyl or related substructure.

Further fragmentation of the azepan-2-one ring can occur through ring-opening followed by successive losses of small neutral molecules like CO and ethene. The fragmentation of the caprolactam ring itself typically proceeds via cleavage adjacent to the carbonyl group.

Predicted Fragmentation Data for this compound:

m/z (Predicted) Ion Formula Proposed Structure/Origin
232.1332 [C₁₄H₁₈NO₂]⁺ Protonated molecular ion [M+H]⁺
118.0417 [C₈H₆O]⁺ Phenylketene ion from McLafferty rearrangement
114.0965 [C₆H₁₂NO]⁺ Protonated caprolactam fragment

This interactive table outlines the major expected fragments, providing a roadmap for structural confirmation.

High-resolution mass spectrometry allows for the observation of isotopic peaks, which arise from the natural abundance of heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). The molecular formula of this compound is C₁₄H₁₇NO₂. The theoretical isotopic distribution can be calculated based on the natural abundance of these isotopes.

The relative intensity of the A+1 peak (from one ¹³C or ¹⁵N) and the A+2 peak (from two ¹³C, one ¹⁸O, etc.) compared to the monoisotopic peak (A) is characteristic of the elemental formula. For C₁₄H₁₇NO₂, the A+1 peak is expected to be approximately 15.5% of the A peak intensity, primarily due to the 14 carbon atoms (14 * 1.1%). The precise mass measurement and the isotopic pattern together allow for the confident determination of the elemental composition, distinguishing it from other potential isobaric compounds.

Theoretical Isotopic Distribution for [C₁₄H₁₇NO₂]⁺:

Isotopologue m/z Relative Abundance (%)
A (Monoisotopic) 231.1259 100.00
A+1 232.1293 15.53

This table presents the calculated isotopic pattern, a key parameter for formula confirmation in HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Studies

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a complete assignment of all proton and carbon signals and reveal through-bond and through-space correlations.

¹H NMR: The ¹H NMR spectrum would show distinct signals for the aromatic protons of the phenyl ring (typically in the 7.2-7.4 ppm region), a singlet for the methylene (B1212753) protons of the phenylacetyl group (around 3.7 ppm), and a series of multiplets for the five methylene groups of the azepan-2-one ring (ranging from approximately 1.5 to 3.5 ppm).

¹³C NMR: The ¹³C NMR spectrum would display signals for the two carbonyl carbons (amide around 175 ppm and ketone around 208 ppm), the aromatic carbons (127-135 ppm), the phenylacetyl methylene carbon (around 45 ppm), and the five methylene carbons of the lactam ring (25-50 ppm).

2D NMR:

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between adjacent protons. It would show correlations between the neighboring methylene protons within the azepan-2-one ring, allowing for a sequential walk around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their bond connectivity. This is particularly useful for determining the preferred conformation of the molecule in solution, for example, by showing spatial proximity between the phenylacetyl group protons and certain protons on the caprolactam ring.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

Atom Position Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm)
Phenyl (ortho, meta, para) 7.20 - 7.40 (m, 5H) 127.0 - 135.0
Phenylacetyl CH₂ ~3.7 (s, 2H) ~45.0
Phenylacetyl C=O - ~208.0
Azepan-2-one C=O - ~175.0
Azepan-2-one CH₂ (α to N) ~3.4 (t, 2H) ~48.0
Azepan-2-one CH₂ (α to C=O) ~2.5 (t, 2H) ~37.0

This interactive table provides estimated chemical shifts, which serve as a guide for interpreting experimental NMR data.

The seven-membered azepan-2-one ring is not planar and is known to exist in a flexible chair-like conformation. rsc.orgresearchgate.net The introduction of the bulky N-phenylacetyl substituent can influence this conformational equilibrium. Furthermore, rotation around the N-C(O) amide bond and the C(O)-CH₂ bond of the phenylacetyl group may be hindered.

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide valuable information about these conformational exchange processes. researchgate.net If the rate of interconversion between two or more conformers is on the NMR timescale, changes in the spectra can be observed as the temperature is lowered. Typically, sharp signals at room temperature may broaden and then split into separate sets of signals for each conformer at lower temperatures where the exchange is slow. By analyzing the line shapes at various temperatures, the energy barrier (activation energy) for the conformational change can be calculated. For this compound, DNMR could potentially be used to study the chair-chair interconversion of the lactam ring. rsc.org

X-ray Crystallography for Solid-State Structure Determination

While NMR provides information about the structure and dynamics in solution, X-ray crystallography offers a precise and unambiguous determination of the molecular structure in the solid state. This technique can reveal detailed information about bond lengths, bond angles, and torsion angles, defining the exact three-dimensional arrangement of atoms in the crystal lattice.

For this compound, a successful single-crystal X-ray diffraction analysis would first require the growth of a suitable, high-quality crystal. The resulting crystal structure would be expected to show that the seven-membered caprolactam ring adopts a pseudo-chair conformation, which is a common feature for substituted ε-caprolactams. rsc.orgrsc.org The amide group within the lactam ring is expected to be planar or nearly planar. rsc.org

The analysis would also precisely define the orientation of the phenylacetyl substituent relative to the lactam ring. Intermolecular interactions, such as hydrogen bonding (if any co-crystallized solvent is present) and van der Waals forces, which dictate the crystal packing, would also be elucidated. This solid-state information is complementary to the solution-state data from NMR and is crucial for a complete understanding of the compound's structural characteristics.

Absolute Configuration Determination

The determination of the absolute configuration (AC) of a chiral molecule is a critical step in chemical and pharmaceutical research. For a chiral compound like this compound, which possesses a stereocenter if derived from or resolved into enantiomers, several methods can be employed.

Single-crystal X-ray crystallography (SCXRD) is the most definitive method for determining absolute configuration. This technique requires growing a suitable single crystal of the compound. By incorporating a chiral probe or a heavy atom, the resulting diffraction pattern can be analyzed to unambiguously assign the three-dimensional arrangement of atoms. In the absence of a suitable crystal, indirect methods using Nuclear Magnetic Resonance (NMR) spectroscopy are common. This involves forming diastereomers with a chiral derivatizing agent, which can then be distinguished by NMR, allowing for the deduction of the original enantiomer's configuration.

Intermolecular Interactions in Crystal Lattice

The study of intermolecular interactions within a crystal lattice provides fundamental insights into the packing, stability, and physical properties of a solid-state material. For this compound, X-ray diffraction analysis would reveal the precise arrangement of molecules in the crystal.

Key interactions expected within the crystal lattice would include:

Dipole-dipole interactions: The polar amide and carbonyl groups in the molecule would lead to significant dipole-dipole forces, influencing molecular orientation.

Hydrogen bonding (if applicable): While the molecule itself lacks traditional hydrogen bond donors, it can act as a hydrogen bond acceptor at its carbonyl oxygen atoms. In the presence of co-crystallized solvent molecules like water, hydrogen bonds would play a significant role in the crystal structure.

C-H···π interactions: The phenyl ring can interact with C-H bonds from neighboring molecules, contributing to the stability of the crystal packing.

Theoretical calculations based on density functional theory (DFT) can complement experimental data by visualizing and quantifying these non-covalent interactions, such as through Hirshfeld surface analysis.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing molecular structure. The spectra provide a unique fingerprint for the molecule based on the vibrational modes of its bonds.

For this compound, characteristic vibrational bands would be expected. The analysis of these bands helps confirm the presence of key functional groups.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopic Technique
Amide C=O (Lactam)Stretching1650-1690IR, Raman
Ketone C=O (Acetyl)Stretching1700-1720IR, Raman
C-N (Amide)Stretching1200-1350IR, Raman
Aromatic C=CStretching1450-1600IR, Raman
Aromatic C-HStretching3000-3100IR, Raman
Aliphatic C-HStretching2850-2960IR, Raman

Theoretical DFT calculations can be used to compute the vibrational frequencies, which, when compared with experimental spectra, aid in the precise assignment of each vibrational band.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Characterization (if chiral)

Chiroptical spectroscopic methods are essential for characterizing chiral molecules in solution. These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized light in the UV-Vis region, arising from electronic transitions. The resulting spectrum, with positive or negative Cotton effects, is highly sensitive to the absolute configuration of the molecule.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring differential absorption in the infrared region. VCD provides detailed information about the stereochemistry of the entire molecule, as every vibrational mode can potentially be VCD active.

For an enantiomer of this compound, experimental ECD and VCD spectra can be compared with spectra predicted by quantum-chemical calculations for a known configuration (e.g., R or S). A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for assessing the purity of a compound and for separating components from a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for purity determination. A sample of this compound would be passed through a column with a stationary phase, and its purity would be determined by the appearance of a single peak in the chromatogram. The area under the peak is proportional to the concentration. For separating enantiomers, chiral HPLC would be the method of choice, utilizing a chiral stationary phase to achieve resolution of the racemic mixture.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for volatile and thermally stable compounds. For this compound, GC-MS could be used to assess purity and identify any volatile impurities. The mass spectrometer provides the mass-to-charge ratio of the compound and its fragments, which helps in confirming its identity.

TechniquePrimary ApplicationInformation Obtained
HPLC (Reversed-Phase)Purity AssessmentPurity percentage, retention time
Chiral HPLCEnantiomeric SeparationEnantiomeric excess (ee%), separation of enantiomers
GC-MSPurity and Identity ConfirmationPurity, molecular weight, fragmentation pattern
Thin-Layer Chromatography (TLC)Reaction Monitoring, Preliminary PurityRf value, presence of impurities

Molecular Interaction Mechanisms Involving 1 Phenylacetyl Azepan 2 One

Theoretical Frameworks for Ligand-Receptor Recognition and Binding

The principles of ligand-receptor recognition are founded on the concepts of molecular complementarity, where the ligand's shape, size, and chemical properties are matched to those of the receptor's binding site. Several theoretical models help to conceptualize this process. The "lock-and-key" model proposed by Emil Fischer suggests a rigid receptor binding site that perfectly accommodates a specific ligand. A more contemporary and widely accepted model is the "induced-fit" theory by Daniel Koshland, which posits that the binding of a ligand can induce conformational changes in the receptor, leading to a more complementary and stable complex.

For a molecule like 1-(Phenylacetyl)azepan-2-one, with its inherent flexibility, the induced-fit model is particularly relevant. The conformational landscape of the azepan-2-one (B1668282) ring and the rotational freedom of the phenylacetyl side chain allow the molecule to adopt various shapes, potentially enabling it to adapt to the topology of different binding pockets. The process of binding is thermodynamically driven, aiming for a minimal Gibbs free energy of the ligand-receptor complex. This is achieved through the summation of various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. The affinity of the ligand for the receptor is a measure of the strength of these interactions.

Computational Docking and Molecular Dynamics Simulations of Binding Interfaces

Given the absence of experimental structural data for this compound in complex with a biological target, computational methods such as molecular docking and molecular dynamics (MD) simulations serve as powerful tools to predict and analyze its binding behavior. These in silico techniques allow for the exploration of potential binding poses and the dynamic nature of the ligand-receptor complex at an atomic level.

Molecular docking simulations can be employed to predict the preferred binding orientation of this compound within a given receptor's active site. The algorithm samples a large number of possible conformations and orientations of the ligand and scores them based on a force field that estimates the binding affinity.

For this compound, putative binding sites are likely to possess a combination of features that can accommodate both the polar lactam moiety and the nonpolar phenylacetyl group. A hypothetical binding pocket might include:

A hydrogen-bond donor/acceptor region: to interact with the carbonyl oxygen and the nitrogen atom of the caprolactam ring.

A hydrophobic pocket: to accommodate the phenyl ring.

A region capable of van der Waals interactions: to interact with the aliphatic chain of the azepane ring.

Docking studies on analogous lactam-containing molecules have revealed that the lactam ring often orients itself to form hydrogen bonds with key amino acid residues in the binding site, such as serine, threonine, or asparagine. The phenyl group, in turn, tends to occupy hydrophobic subpockets, interacting with residues like phenylalanine, leucine, or isoleucine.

Table 1: Predicted Interacting Residues in a Hypothetical Binding Site for this compound Based on Analogue Studies

Ligand MoietyPotential Interacting Residue TypesInteraction Type
Caprolactam Carbonyl (C=O)Ser, Thr, Asn, GlnHydrogen Bond Acceptor
Phenyl RingPhe, Tyr, Trp, Leu, Ile, ValHydrophobic, π-π Stacking
Azepane RingAla, Val, Leuvan der Waals

Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-receptor complex and reveal conformational changes that occur upon binding. These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular movements over time.

Upon binding to a putative receptor, this compound is expected to undergo conformational adjustments to optimize its interactions within the binding pocket. The flexible azepan-2-one ring can adopt various chair and boat conformations. The energetic barrier between these conformations is relatively low, allowing the ring to adapt to the steric constraints of the binding site. Furthermore, the dihedral angles of the phenylacetyl side chain can rotate to position the phenyl group favorably within a hydrophobic pocket.

MD simulations of similar N-acyl lactam systems have shown that the ligand's conformational flexibility is crucial for achieving a stable binding mode. The simulations often reveal a range of accessible conformations within the binding site, with the most populated clusters representing the most stable binding poses.

Table 2: Key Torsional Angles in this compound and Their Potential Role in Conformational Changes

Torsional AngleDescriptionSignificance in Binding
C(α)-C(β)-N-C(carbonyl)Rotation around the bond connecting the phenylacetyl group to the lactam nitrogenOrients the phenyl group relative to the lactam ring, crucial for fitting into hydrophobic pockets.
Ring torsions of azepan-2-oneDefines the chair/boat conformation of the caprolactam ringAllows the ring to adapt to the shape and size of the binding site.

Investigation of Intermolecular Forces and Energetics in Complex Formation

The stability of the this compound-receptor complex is determined by the sum of all intermolecular forces. A detailed analysis of these forces provides a quantitative understanding of the binding event.

The caprolactam moiety of this compound is a key player in forming hydrogen bonds. The carbonyl oxygen is a strong hydrogen bond acceptor, while the amide nitrogen, being part of a lactam, is a weaker hydrogen bond donor. However, in N-substituted lactams like the title compound, the nitrogen atom is not available for hydrogen donation. Therefore, the primary hydrogen bonding interaction is expected to involve the carbonyl oxygen.

In a receptor binding site, this carbonyl oxygen can form a hydrogen bond with amino acid residues that act as hydrogen bond donors, such as serine, threonine, or the backbone amide protons of other residues. The strength of these hydrogen bonds typically ranges from 2 to 10 kcal/mol and is highly dependent on the geometry and the surrounding dielectric environment.

The phenylacetyl group of this compound is predominantly hydrophobic. The phenyl ring can engage in favorable hydrophobic interactions with nonpolar amino acid side chains in the receptor's binding pocket. These interactions are driven by the entropic gain from the release of ordered water molecules from the nonpolar surfaces of both the ligand and the receptor. The strength of hydrophobic interactions is generally proportional to the buried nonpolar surface area.

Electrostatic interactions also play a crucial role in the binding of this compound. The amide group of the caprolactam ring possesses a significant dipole moment, with the oxygen atom being partially negative and the carbonyl carbon being partially positive. This can lead to favorable electrostatic interactions with polar or charged residues in the binding site. The distribution of the electrostatic potential on the molecular surface can be calculated using quantum mechanical methods and provides a map of the regions most likely to engage in electrostatic interactions.

Table 3: Estimated Energetic Contributions of Intermolecular Forces in this compound Binding (based on analogous systems)

Interaction TypeContributing MoietyEstimated Energy (kcal/mol)
Hydrogen BondingCaprolactam Carbonyl-2 to -8
Hydrophobic InteractionsPhenyl Ring-1 to -5
van der WaalsAzepane Ring and Phenylacetyl Chain-0.5 to -2
Electrostatic InteractionsAmide DipoleVariable, dependent on binding site polarity

Ligand Efficiency and Binding Affinity Prediction Methodologies (computational/theoretical)

In computational drug discovery, predicting how strongly a compound will bind to its target is a primary goal. Methodologies range from rapid screening tools to highly accurate but computationally expensive calculations.

Ligand Efficiency (LE) is a metric used to evaluate the binding affinity of a compound in relation to its size. It helps in identifying small, efficient fragments that can be developed into more potent leads. LE is typically calculated as the binding energy per non-hydrogen atom. For a hypothetical scenario involving this compound, its LE would be calculated to compare its binding efficiency against other compounds, guiding optimization efforts.

Binding Affinity Prediction Methodologies are diverse, each with its own balance of accuracy and computational cost. columbia.edu These methods are crucial for prioritizing compounds in virtual screening and lead optimization phases. nih.gov

Physics-Based Methods: These are the most rigorous and computationally demanding approaches.

Free Energy Perturbation (FEP): This technique calculates the difference in binding free energy between two ligands by simulating a non-physical, or "alchemical," transformation from one molecule to the other. youtube.combiorxiv.org FEP offers high accuracy, making it a valuable tool in the lead optimization stage of drug discovery. mavenrs.comrsc.orgspringernature.com

Empirical Scoring Functions: These functions estimate binding affinity using a set of weighted energy terms. nih.gov The weights are determined by fitting the function to experimental binding data of a known set of protein-ligand complexes. nih.govfrontiersin.org Terms often include representations of hydrogen bonds, electrostatic interactions, van der Waals forces, and desolvation penalties. nih.govresearchgate.net Their speed makes them suitable for high-throughput virtual screening. researchgate.net

Knowledge-Based Scoring Functions: These methods derive statistical potentials from the frequency of atomic interactions observed in large databases of known protein-ligand crystal structures. frontiersin.orguni-duesseldorf.de The underlying principle is that frequently observed interactions are energetically favorable. uni-duesseldorf.deacs.org These functions implicitly account for factors like solvation and entropy and are known for their computational efficiency. uni-duesseldorf.deresearchgate.net

Machine Learning (ML) Models: A rapidly growing field, ML-based methods use algorithms like random forests, support vector machines (SVMs), and deep neural networks to predict binding affinity. nih.govnih.gov These models are trained on large datasets of protein-ligand complexes and their experimentally determined affinities. nih.govarxiv.orgspringernature.com They learn complex relationships between a molecule's features (descriptors) and its binding strength, often outperforming traditional scoring functions. nih.govfrontiersin.org

Table 1: Comparison of Binding Affinity Prediction Methodologies
MethodologyPrincipleRelative AccuracyComputational CostPrimary Application
Free Energy Perturbation (FEP)Thermodynamic cycle simulationVery HighVery HighLead Optimization
Empirical ScoringRegression-based fitting to experimental dataModerateLowVirtual Screening, Docking
Knowledge-Based ScoringStatistical potentials from structural databasesModerateLowVirtual Screening, Docking
Machine LearningData-driven models trained on known affinitiesHigh to Very HighLow (for prediction)Virtual Screening, QSAR

Structural Basis of Specificity in Molecular Interactions: A Theoretical Perspective

Understanding why a ligand like this compound binds to a specific biological target over others is fundamental to rational drug design. Computational methods provide detailed insights into the structural and energetic factors governing this specificity.

Molecular Docking: This is a primary computational technique used to predict the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor's active site. acs.org Docking algorithms explore various possible poses and use a scoring function to rank them, with the highest-ranking pose assumed to be the most likely binding mode. frontiersin.org For this compound, docking would reveal how its phenyl and azepane rings fit into the binding pocket and which functional groups are positioned to form key interactions.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target. deeporigin.compatsnap.com These features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. patsnap.comnih.gov A pharmacophore model for a target can be created based on known active ligands or the receptor structure itself. The structure of this compound can then be mapped onto this model to assess its potential for binding. Its key pharmacophoric features would include a hydrogen bond acceptor (carbonyl oxygen), an aromatic ring (phenyl group), and hydrophobic regions (phenyl and azepane rings).

Analysis of Non-Covalent Interactions: The stability of a protein-ligand complex is determined by a network of non-covalent interactions. nih.govnottingham.ac.uk Computational tools can identify and analyze these interactions in detail. For this compound, these would hypothetically include:

Hydrogen Bonds: The carbonyl oxygen of the azepan-2-one ring is a potential hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl ring and the aliphatic azepane ring can engage in favorable hydrophobic contacts with nonpolar residues in the binding pocket.

π-Interactions: The aromatic phenyl ring can participate in various π-interactions, such as π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) or cation-π interactions with positively charged residues (e.g., Lysine (B10760008), Arginine). nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): For a highly detailed and accurate analysis of interactions, hybrid QM/MM methods are employed. mdpi.comnih.gov In this approach, the ligand and the immediate surrounding amino acid residues (the active site) are treated with quantum mechanics (QM), which provides an accurate description of electronic effects like charge distribution and polarization. nih.govresearchgate.net The rest of the protein and solvent are treated with more computationally efficient molecular mechanics (MM). nih.govrsc.org This method is particularly useful for studying enzymatic reaction mechanisms or interactions involving metals. researchgate.net

Table 2: Hypothetical Non-Covalent Interactions for this compound
Interacting Group on LigandType of InteractionPotential Interacting Partner on Receptor
Carbonyl Oxygen (C=O)Hydrogen BondAmide N-H of peptide backbone; side chains of Asn, Gln, Ser, Thr
Phenyl Ringπ-π StackingAromatic side chains (Phe, Tyr, Trp, His)
Phenyl RingCation-π InteractionPositively charged side chains (Lys, Arg)
Phenyl & Azepane RingsHydrophobic/Van der WaalsAliphatic side chains (Ala, Val, Leu, Ile)

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